2-Hydroxy-5-methylpyrimidine
Overview
Description
2-Hydroxy-5-methylpyrimidine is a chemical compound with the empirical formula C5H6N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methylpyrimidine is represented by the SMILES stringCc1cnc(O)nc1
. The InChI key for this compound is UAQOYBJXXMLVQI-UHFFFAOYSA-N
.
Scientific Research Applications
Cancer Therapy: FGFR Inhibitors
5-Methylpyrimidin-2(1H)-one: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) , which plays a crucial role in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Targeting FGFRs is an attractive strategy for cancer therapy, and derivatives of 5-Methylpyrimidin-2(1H)-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Anti-inflammatory Applications
Pyrimidine derivatives, including 2-Hydroxy-5-methylpyrimidine , exhibit a range of pharmacological effects, one of which is their anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with minimal toxicity.
Anti-fibrotic Activities
Research has shown that certain pyrimidine derivatives possess better anti-fibrotic activities than existing drugs . These compounds could potentially be used in treating fibrotic diseases, which involve the excessive formation of connective tissue, often leading to organ dysfunction.
Molecular Cloning and Gene Manipulation
2-Hydroxy-5-methylpyrimidine: is likely to play a role in molecular cloning and gene manipulation due to its structural similarity to pyrimidine bases found in DNA. While specific studies on this compound for these applications are not directly cited, the importance of pyrimidine derivatives in plasmid preparation sizes suggests potential uses in scientific research for cloning, transferring, and manipulating genes .
Synthesis of Novel Chemotypes
The compound serves as a building block in the synthesis of novel chemotypes for drug discovery. By keeping the pyrimidine motif as a hinge binder, researchers can design derivatives that target specific receptors or enzymes with high affinity and specificity .
Pharmacological Research
Given the diverse biological activities of pyrimidine derivatives, 5-Methylpyrimidin-2(1H)-one can be used in pharmacological research to develop drugs with antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .
Safety and Hazards
properties
IUPAC Name |
5-methyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOYBJXXMLVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194332 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41398-85-0 | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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